molecular formula C12H23NO3 B3047231 Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate CAS No. 1357923-35-3

Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B3047231
CAS No.: 1357923-35-3
M. Wt: 229.32
InChI Key: HUMJQOGXKFLZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • React the tert-butyl pyrrolidine-1-carboxylate with 2-hydroxypropan-2-yl halide (e.g., 2-hydroxypropan-2-yl chloride) in the presence of a base (e.g., sodium hydroxide).
  • Reaction conditions: Room temperature to slightly elevated temperature, inert atmosphere.

Industrial Production Methods

Industrial production of tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 2-hydroxypropan-2-yl halides. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond .

  • Step 1: Formation of the Pyrrolidine Intermediate

    • React pyrrolidine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form tert-butyl pyrrolidine-1-carboxylate.
    • Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxy group using reducing agents.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Reaction conditions typically involve acidic or basic media and elevated temperatures.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve anhydrous solvents and low temperatures.

    Substitution: Common reagents include alkyl halides and tosylates. Reaction conditions typically involve the use of a base (e.g., sodium hydroxide) and an inert atmosphere.

Major Products Formed

    Oxidation: Formation of tert-butyl 3-(2-oxopropan-2-yl)pyrrolidine-1-carboxylate.

    Reduction: Reformation of this compound.

    Substitution: Formation of tert-butyl 3-(substituted-propan-2-yl)pyrrolidine-1-carboxylate derivatives.

Scientific Research Applications

Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate depends on its specific application. In general, the compound can interact with biological targets such as enzymes and receptors, modulating their activity. The hydroxypropan-2-yl group can form hydrogen bonds with amino acid residues in proteins, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can alter the conformation and function of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives that have similar structures but different substituents. Some similar compounds include:

  • Tert-butyl 3-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(2-ethoxypropan-2-yl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate

The uniqueness of this compound lies in its hydroxypropan-2-yl group, which imparts specific chemical and biological properties. This group allows for hydrogen bonding and increased solubility in aqueous media, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, also known by its CAS number 1357923-35-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H23NO3, with a molecular weight of 229.32 g/mol. The compound features a pyrrolidine ring, which is significant in many biological systems due to its presence in various natural products and pharmaceuticals.

Biological Activity

Research into the biological activity of this compound has revealed several important aspects:

1. Neuroprotective Effects

Recent studies have indicated that pyrrolidine derivatives can exhibit neuroprotective effects. For example, compounds similar to this compound have shown potential in reducing neuroinflammation and protecting neuronal cells from apoptosis induced by amyloid-beta (Aβ) aggregates. This is particularly relevant in the context of Alzheimer's disease, where the modulation of inflammatory pathways is crucial for neuroprotection .

2. Antioxidant Activity

The antioxidant properties of this compound are noteworthy. It has been observed that certain pyrrolidine derivatives can scavenge free radicals, thus potentially preventing oxidative stress-related damage in cells. This activity is beneficial in various pathological conditions where oxidative stress plays a pivotal role .

3. Anticancer Potential

The compound's structure suggests possible interactions with cellular signaling pathways involved in cancer progression. Preliminary investigations have indicated that similar compounds can inhibit cancer cell proliferation while sparing non-tumorigenic cells, which points to a selective action that could be harnessed for therapeutic purposes .

The mechanisms through which this compound exerts its biological effects may include:

  • Modulation of Inflammatory Pathways : By influencing cytokine production and reducing the activation of pro-inflammatory mediators, this compound may help mitigate neuroinflammation.
  • Antioxidant Defense : The ability to neutralize reactive oxygen species (ROS) contributes to its protective effects against oxidative stress.
  • Cell Cycle Regulation : Similar pyrrolidine compounds have been shown to affect cell cycle dynamics, promoting apoptosis in cancerous cells while preserving normal cells.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Neuroprotection in Alzheimer's Models : In vitro studies demonstrated that treatment with pyrrolidine derivatives reduced Aβ-induced cytotoxicity in neuronal cultures. The results indicated decreased levels of inflammatory cytokines and improved cell viability compared to untreated controls .
  • Antioxidant Efficacy : In a study assessing the antioxidant capacity of various pyrrolidine compounds, this compound exhibited significant radical scavenging activity, comparable to established antioxidants like ascorbic acid .
  • Selective Antitumor Activity : Research involving cancer cell lines revealed that certain derivatives could inhibit tumor growth at low concentrations while showing minimal toxicity to healthy cells, suggesting a promising therapeutic window for cancer treatment .

Data Summary

PropertyValue
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
CAS Number1357923-35-3
Neuroprotective ActivityYes
Antioxidant CapacityHigh
Anticancer PotentialYes

Properties

IUPAC Name

tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-7-6-9(8-13)12(4,5)15/h9,15H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMJQOGXKFLZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901129957
Record name 1-Pyrrolidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357923-35-3
Record name 1-Pyrrolidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357923-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.